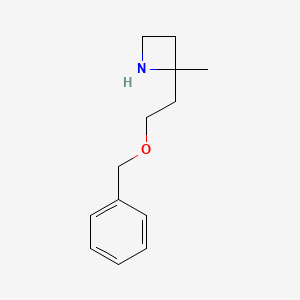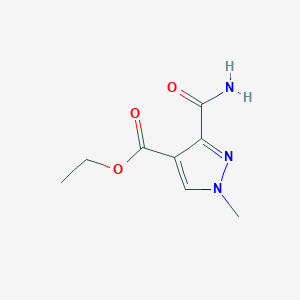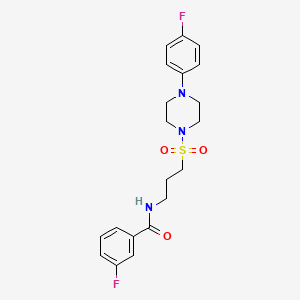![molecular formula C24H24N4OS B2920209 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226428-09-6](/img/no-structure.png)
7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Thieno[3,2-d]pyrimidin-4(3H)-ones and related derivatives have been synthesized through various chemical reactions, highlighting their structural diversity and potential for pharmaceutical applications. For instance, one-step syntheses utilizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide offer a green approach to this pharmacophore class (Shi et al., 2018). This method demonstrates step economy, reduced catalyst loading, and easy purification, essential for sustainable chemistry and engineering.
Biological Activity and Potential Therapeutic Applications
Thienopyrimidines exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects. For example, derivatives have shown potential as antimicrobial and anti-inflammatory agents, with promising activity toward fungi, bacteria, and inflammation (Tolba et al., 2018). This suggests their utility in developing new therapeutic agents for treating various infections and inflammatory conditions.
Additionally, thienopyrimidine derivatives have been explored as antihypertensive agents. A study on thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones with phenylpiperazinylalkyl substitution showed potent oral antihypertensive effects in spontaneously hypertensive rats, highlighting their potential in hypertension management (Russell et al., 1988).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one ring system followed by the introduction of the 4-(3-methylphenyl)piperazino and 3-methylphenyl groups.", "Starting Materials": [ "2-amino-4-methylthiophene", "ethyl acetoacetate", "3-methylbenzaldehyde", "4-(3-methylphenyl)piperazine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium bicarbonate", "potassium carbonate", "methyl iodide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-methylthiophene by reacting ethyl acetoacetate with sulfuric acid and sodium nitrite followed by treatment with sodium sulfite and sodium bicarbonate.", "Step 2: Synthesis of 2-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one by reacting 2-amino-4-methylthiophene with 3-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate.", "Step 3: Synthesis of 7-(3-methylphenyl)-2-(4-hydroxypiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one by reacting 2-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one with 4-(3-methylphenyl)piperazine in the presence of potassium carbonate and ethanol.", "Step 4: Synthesis of 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one by reacting 7-(3-methylphenyl)-2-(4-hydroxypiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one with methyl iodide in the presence of sodium hydroxide and diethyl ether." ] } | |
CAS-Nummer |
1226428-09-6 |
Produktname |
7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one |
Molekularformel |
C24H24N4OS |
Molekulargewicht |
416.54 |
IUPAC-Name |
7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N4OS/c1-16-5-3-7-18(13-16)20-15-30-22-21(20)25-24(26-23(22)29)28-11-9-27(10-12-28)19-8-4-6-17(2)14-19/h3-8,13-15H,9-12H2,1-2H3,(H,25,26,29) |
InChI-Schlüssel |
IICHGYXYLHGQBK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC(=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2920129.png)

![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)


![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)
![7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920141.png)

![N-[(2-Benzylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2920143.png)


